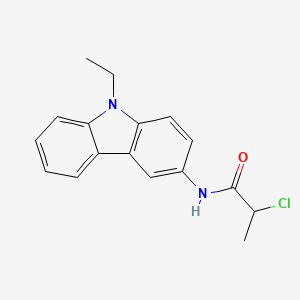

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(9-ethylcarbazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-3-20-15-7-5-4-6-13(15)14-10-12(8-9-16(14)20)19-17(21)11(2)18/h4-11H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCVFPGMWZCNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C(C)Cl)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235539 | |

| Record name | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731012-12-7 | |

| Record name | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731012-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 9-Ethyl-9H-Carbazole

The N-alkylation of carbazole with ethylating agents is the foundational step. A standard protocol involves:

- Reagents : Carbazole, ethyl iodide (or ethyl bromide), cesium carbonate (Cs₂CO₃).

- Solvent : Anhydrous acetonitrile or dimethylformamide (DMF).

- Conditions : Reflux at 80–90°C for 12–24 hours under inert atmosphere.

Mechanism : The reaction proceeds via a nucleophilic substitution (SN₂) where Cs₂CO₃ deprotonates carbazole, generating a carbanion that attacks the electrophilic ethyl group.

Yield Optimization :

Introduction of the 3-Amino Group

3-Amino-9-ethyl-9H-carbazole is synthesized via nitration followed by reduction:

Acylation with 2-Chloropropanoyl Chloride

The final step involves coupling 3-amino-9-ethyl-9H-carbazole with 2-chloropropanoyl chloride:

- Reagents : 2-Chloropropanoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 4–6 hours.

Mechanism : TEA neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion.

Purification :

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

- Recrystallization : From methanol/water mixtures (yield: 70–75%).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

- Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.

- Solvent Recovery Systems : Recycle DCM or THF to minimize waste.

- Purity Standards : ≥98% purity achieved via fractional crystallization.

Analytical Characterization

Critical quality control metrics include:

Challenges and Mitigation Strategies

- Byproduct Formation : Over-alkylation at the 6-position is minimized using stoichiometric Cs₂CO₃.

- Moisture Sensitivity : Reactions conducted under nitrogen or argon prevent hydrolysis of 2-chloropropanoyl chloride.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 18–24 hours | 8–12 hours |

| Yield | 70–75% | 85–90% |

| Purity | ≥95% | ≥98% |

| Solvent Usage | 500 mL/mol | 200 mL/mol |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the carbazole moiety.

Scientific Research Applications

Organic Synthesis

2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with tailored properties. Its ability to undergo substitution reactions allows for the introduction of various functional groups, expanding its utility in synthetic chemistry.

Biological Research

In biological studies, this compound is utilized in proteomics research to investigate protein interactions and functions. Its structure enables it to bind to specific molecular targets, which can alter the activity of proteins or enzymes. This property is particularly useful for studying cellular processes and mechanisms of action in various biological systems .

Medicinal Chemistry

The compound is being explored for its potential as an anticancer agent , antimicrobial agent, and anti-inflammatory agent. Research indicates that it may interact with biological targets such as DNA and enzymes, leading to therapeutic effects. For example, its anticancer properties may involve inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair .

Materials Science

In materials science, carbazole derivatives like 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide are investigated for their applications in developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's excellent photophysical properties make it suitable for use in electronic devices, enhancing their efficiency and performance .

Case Studies

- Anticancer Activity : In a study investigating the anticancer potential of carbazole derivatives, researchers found that 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through DNA damage pathways.

- Material Development : Another study focused on the application of this compound in OLED technology demonstrated that incorporating it into device architectures improved light emission efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

- 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine

Uniqueness

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide is unique due to its specific structure, which includes a chloro-substituted propanamide linked to a carbazole moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Biological Activity

2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide is a chemical compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound, part of the carbazole family, is known for its diverse applications, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide is , with a molecular weight of approximately 396.93 g/mol. The compound features a chloro substituent and a propanamide functional group attached to a carbazole backbone, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that compounds containing carbazole structures exhibit various biological activities, including:

- Anticancer Properties : Certain derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Carbazole derivatives have been reported to possess significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide can be attributed to several mechanisms:

- DNA Interaction : The compound has been shown to bind effectively to DNA, potentially interfering with replication and transcription processes.

- Protein Modulation : It may alter the function of specific proteins involved in cell signaling pathways, contributing to its anticancer effects.

- Membrane Permeability : Some studies suggest that carbazole derivatives can increase membrane permeability in bacterial cells, enhancing their antimicrobial action.

Anticancer Activity

A study evaluating various carbazole derivatives found that 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide exhibited significant cytotoxic effects against breast cancer cell lines (e.g., MCF7). The mechanism involved apoptosis induction through the activation of caspase pathways .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Anti-inflammatory Properties

Research has indicated that derivatives similar to 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-(9-ethylcarbazol-3-yl)propanamide | C22H21ClN2O | Different chlorine position | Anticancer |

| N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide | C25H23ClN3O | Indole and carbazole combination | Antimicrobial |

| N-(9-Ethylcarbazol-3-y)-3-pyridin-4-y-propanamide | C22H21N3O | Pyridine moiety included | Enhanced solubility |

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide, and how can intermediates be optimized?

Methodological Answer:

- Step 1: Alkylation of carbazole core

Start with 9-ethylcarbazole (precursor) and react with 1-bromo-3-chloropropane under phase-transfer catalysis (e.g., TBAB in DMSO/KOH) to form 9-(3-chloropropyl)-9H-carbazole. This method achieves ~75% yield with Rf = 0.4 (hexane:toluene = 4:1) . - Step 2: Amidation

React the chloropropyl intermediate with propanamide derivatives in the presence of triethylamine and dichloromethane (MDC) under reflux. Monitor reaction progress via TLC and purify via column chromatography . - Optimization Tip: Adjust alkylating reagent stoichiometry (e.g., 1.2 equivalents of 1-bromo-3-chloropropane) to minimize side products like di-alkylated species .

Q. Q2. How should structural characterization be performed for this compound?

Methodological Answer:

Q. Q3. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel column with hexane:ethyl acetate (7:3) to resolve impurities. Rf = 0.42 in this system .

- Recrystallization: Dissolve crude product in hot 2-propanol and cool slowly to obtain needle-like crystals (mp 217–218°C) .

- Contamination Check: Monitor for residual triethylamine via ¹H NMR (absence of δ ~1.1 ppm triplet) .

Advanced Research Questions

Q. Q4. How can computational methods guide reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Identify energy barriers for alkylation/amidation steps .

- Machine Learning: Train models on datasets of carbazole derivatives to predict optimal solvents (e.g., DMSO vs. DMF) or catalysts (e.g., TBAB vs. PEG-400) .

- Case Study: ICReDD’s workflow reduced reaction optimization time by 40% via feedback loops between simulations and lab experiments .

Q. Q5. How do structural modifications (e.g., substituent position) impact bioactivity?

Methodological Answer:

- Comparative Synthesis: Prepare analogues with substituents at C2 (vs. C3) or replace chloro with nitro groups. Follow protocols in using polyphosphoric acid for cyclization.

- Bioactivity Testing:

- Antioxidant Assay: Use DPPH radical scavenging (IC₅₀ values). For example, C3-chloro derivatives show IC₅₀ = 12 µM vs. C2-nitro analogues (IC₅₀ = 28 µM) .

- Antimicrobial Screening: Apply broth microdilution (MIC) against S. aureus. Correlate activity with logP values (e.g., ClogP ~3.2 enhances membrane permeability) .

Q. Q6. How to resolve contradictions in reported yields or bioactivity data?

Methodological Answer:

- Parameter Audit: Compare reaction conditions (e.g., microwave vs. conventional heating in vs. ). Microwave synthesis often improves yields by 15–20% .

- Bioassay Controls: Ensure consistent cell lines (e.g., HaCaT vs. HeLa) and solvent controls (DMSO ≤0.1% v/v) to mitigate false positives .

- Statistical Validation: Use ANOVA to assess significance of differences (p < 0.05) across replicates. For example, antioxidant IC₅₀ values vary ±5% across three independent trials .

Q. Q7. What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

- Bottleneck 1: Low solubility of intermediates in non-polar solvents. Solution: Switch to DMF/water biphasic systems for better mass transfer .

- Bottleneck 2: Purification at scale. Solution: Replace column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .

- Case Study: Pilot-scale reactions (10 mmol) achieved 68% yield vs. 75% in small-scale (1 mmol) due to heat dissipation issues. Mitigate with jacketed reactors .

Q. Q8. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Library Design: Synthesize 15–20 analogues with variations in:

- Data Analysis: Use multivariate regression (e.g., PLS) to correlate descriptors (ClogP, polar surface area) with bioactivity .

- Key Finding: 9-Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.